2-Chloro-4-fluoro-5-methylbenzoyl chloride
Overview
Description
2-Chloro-4-fluoro-5-methylbenzoyl chloride is an organic compound with the molecular formula C8H5Cl2FO. It is a highly reactive compound used as a precursor in the synthesis of various organic molecules. This compound is characterized by the presence of chloro, fluoro, and methyl substituents on a benzoyl chloride framework, which imparts unique chemical properties.
Preparation Methods
The synthesis of 2-Chloro-4-fluoro-5-methylbenzoyl chloride typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-Chloro-4-fluoro-5-methylbenzoic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
C8H6ClFO2+SOCl2→C8H5Cl2FO+SO2+HCl
In industrial settings, this compound can be produced in large quantities using similar methods, ensuring high purity and yield.
Chemical Reactions Analysis
2-Chloro-4-fluoro-5-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-Chloro-4-fluoro-5-methylbenzoic acid.
Reduction: It can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like pyridine for nucleophilic substitution and acidic or basic conditions for hydrolysis .
Scientific Research Applications
2-Chloro-4-fluoro-5-methylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-methylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
2-Chloro-4-fluoro-5-methylbenzoyl chloride can be compared with other similar compounds such as:
2-Chloro-5-fluoro-4-methylbenzoyl chloride: Similar in structure but with different positional isomers.
2-Chloro-4-fluoro-5-nitrobenzoyl chloride: Contains a nitro group instead of a methyl group, leading to different reactivity and applications.
4-Chloro-2-fluoro-5-methylbenzoyl chloride: Another positional isomer with distinct chemical properties.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
IUPAC Name |
2-chloro-4-fluoro-5-methylbenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4-2-5(8(10)12)6(9)3-7(4)11/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAWWHCLCPNUBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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